Spiro[3.4]octane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.4]octane-2-carbaldehyde is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is of significant interest in organic and medicinal chemistry due to its three-dimensional structure, which can enhance the physicochemical properties of molecules, such as solubility and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3One common method includes the use of conjugated esters as starting materials, which undergo cyclization reactions to form the spirocyclic structure . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of spiro[3.4]octane-2-carbaldehyde may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Functionalization of the spirocyclic core with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields spiro[3.4]octane-2-carboxylic acid, while reduction produces spiro[3.4]octane-2-methanol .
Scientific Research Applications
Spiro[3.4]octane-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug discovery due to its unique three-dimensional structure.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Mechanism of Action
The mechanism by which spiro[3.4]octane-2-carbaldehyde exerts its effects is primarily related to its ability to interact with biological targets through its unique three-dimensional structure. This interaction can modulate various molecular pathways, leading to desired biological outcomes. For example, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.3]heptane-2-carbaldehyde
- Spiro[4.4]nonane-2-carbaldehyde
- Spiro[3.5]nonane-2-carbaldehyde
Uniqueness
Spiro[3.4]octane-2-carbaldehyde stands out due to its specific ring size and the spatial arrangement of its substituents. This unique structure provides distinct physicochemical properties, making it a valuable scaffold in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
spiro[3.4]octane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-8-5-9(6-8)3-1-2-4-9/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTABFHQROLCAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.